molecular formula C8H12N2O2 B1296766 Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate CAS No. 500890-03-9

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate

Cat. No.: B1296766
CAS No.: 500890-03-9
M. Wt: 168.19 g/mol
InChI Key: YPOXNCMNUICELH-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Mechanism of Action

Mode of Action

Imidazole derivatives are known to interact with various targets, leading to changes in cellular processes . The specific interactions of this compound with its targets, and the resulting changes, are areas for future research.

Biochemical Pathways

Imidazole derivatives are key components in a variety of biochemical pathways, including those involved in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The specific pathways affected by this compound, and their downstream effects, are areas for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of amido-nitriles with suitable reagents to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel or other transition metals, which facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production scale and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated imidazole compounds .

Comparison with Similar Compounds

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives:

Uniqueness: The presence of methyl groups at positions 2 and 4 in this compound imparts unique chemical and biological properties, making it distinct from other imidazole derivatives .

Properties

IUPAC Name

ethyl 2,5-dimethyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-6(3)10-7/h4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOXNCMNUICELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70312445
Record name Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500890-03-9
Record name Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate
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